4-Piperidinone, 3,5-difluoro-
Description
Importance of the Piperidinone Heterocyclic Scaffold in Contemporary Chemical Research
The piperidinone ring system, a six-membered nitrogen-containing heterocycle with a ketone functionality, is a versatile and highly valued scaffold in synthetic and medicinal chemistry. nih.govsemanticscholar.org Piperidin-4-ones, in particular, serve as crucial intermediates in the synthesis of a wide array of complex molecules, including many natural products and pharmaceuticals. semanticscholar.org The carbonyl group and the nitrogen atom within the ring offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries. This structural versatility has led to the development of piperidinone-based compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.gov The inherent three-dimensionality of the piperidine (B6355638) ring is also a key feature, enabling the exploration of chemical space in a way that is often critical for achieving high-affinity and selective binding to protein targets.
Overview of 3,5-Difluoro-4-Piperidinone as a Strategic Chemical Entity in Fluorine and Nitrogen Heterocycle Chemistry
While extensive research exists on fluorinated piperidines and various substituted piperidinones, the specific compound 4-Piperidinone, 3,5-difluoro- remains a relatively underexplored chemical entity. Direct synthetic routes and detailed spectroscopic characterization for this molecule are not widely reported in the current literature. However, based on the established principles of fluorine chemistry and the reactivity of the piperidinone scaffold, its potential as a strategic building block is significant.
The synthesis of 3,5-difluoro-4-piperidinone would likely involve a multi-step process, potentially starting from a suitably substituted fluoropyridine precursor that undergoes a dearomatization-hydrogenation sequence. nih.gov The subsequent oxidation of the resulting 3,5-difluoropiperidine (B12995073) would yield the target ketone.
The table below summarizes the general properties and applications of fluorinated piperidines and the piperidinone scaffold, providing a basis for the potential utility of 3,5-difluoro-4-piperidinone.
| Feature | General Properties and Applications |
| Fluorinated Piperidines | Enhanced metabolic stability, modulated pKa, improved membrane permeability, conformational rigidity, used as building blocks for fluorinated drug analogues. nih.govacs.orgnih.govnih.gov |
| Piperidinone Scaffold | Versatile synthetic intermediate, multiple points for functionalization, three-dimensional structure, core of various biologically active compounds (anticancer, antimicrobial). nih.govsemanticscholar.org |
Given the synergistic effects of fluorine incorporation and the proven utility of the piperidinone core, 4-Piperidinone, 3,5-difluoro- represents a promising and strategic target for synthetic exploration and application in the development of novel bioactive molecules. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in medicinal and materials chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C5H7F2NO |
|---|---|
Molecular Weight |
135.11 g/mol |
IUPAC Name |
3,5-difluoropiperidin-4-one |
InChI |
InChI=1S/C5H7F2NO/c6-3-1-8-2-4(7)5(3)9/h3-4,8H,1-2H2 |
InChI Key |
SYTLXSJDLQVZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C(CN1)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,5 Difluoro 4 Piperidinone and Analogous Fluorinated Piperidinone Frameworks
Strategies for Direct Fluorine Introduction into the Piperidinone Ring System
Direct fluorination of a pre-existing piperidinone ring offers a convergent approach to these fluorinated targets. The primary methods employed are electrophilic fluorination and deoxofluorination.
Electrophilic Fluorination Approaches and Regioselectivity Considerations
Electrophilic fluorination involves the reaction of a nucleophilic enol or enolate equivalent of the piperidinone with an electrophilic fluorine source. nih.govwikipedia.org A variety of electrophilic fluorinating reagents are available, with those containing a nitrogen-fluorine (N-F) bond being the most widely used due to their relative stability and safety. wikipedia.org Common examples include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). wikipedia.org
The mechanism of electrophilic fluorination is still a subject of some debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org The choice of reagent and reaction conditions can influence the outcome.
A significant challenge in the electrophilic fluorination of non-symmetrical piperidinones is controlling regioselectivity. nih.gov The formation of regioisomeric products can occur, necessitating careful optimization of the reaction conditions or the use of directing groups to favor the desired isomer. For instance, the fluorination of piperidone-derived enol equivalents can lead to a mixture of products if the scaffold is not symmetrical. nih.gov
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Commercially available, powerful electrophilic fluorinating agent. |
| N-Fluorobenzenesulfonimide | NFSI | Effective and commonly used reagent. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F type fluorinating agent. wikipedia.org |
Deoxofluorination Strategies for Piperidinone Precursors
Deoxofluorination provides an alternative route to fluorinated piperidones by converting a hydroxyl group in a precursor molecule to a fluorine atom. This method often involves the use of reagents like diethylaminosulfur trifluoride (DAST) and its analogues. cas.cn However, these strategies can sometimes require extensive prefunctionalization of the starting material and may suffer from poor atom economy. nih.gov
More recently, aryl fluorosulfonates have been developed as effective deoxyfluorinating reagents for primary and secondary alcohols. cas.cn These reagents are attractive due to their ready availability, stability, and efficiency under mild conditions. cas.cn
Cyclization Reactions in the Formation of Fluorinated Piperidinone Cores
Building the fluorinated piperidinone ring through cyclization reactions is a powerful and often more controlled approach compared to direct fluorination.
Palladium-Catalyzed [4+2] Annulation Approaches to Fluorinated N-Heterocycles
Palladium-catalyzed [4+2] annulation has emerged as a versatile method for constructing N-heterocyclic scaffolds, including those containing fluorine. nih.govnih.gov This strategy allows for the rapid assembly of the piperidine (B6355638) core from readily available starting materials. nih.gov For example, a reported method involves the reaction of an α-fluoro-β-ketoester with a cyclic carbamate, catalyzed by a palladium complex, to yield a 3-fluoropiperidine (B1141850) derivative. nih.gov This approach is highly modular, enabling the synthesis of a diverse range of analogs. nih.gov
Intramolecular Aminofluorination of Olefins
The intramolecular aminofluorination of olefins is another effective strategy for the synthesis of fluorinated piperidines. nih.govmdpi.com This reaction can be promoted by palladium catalysts or hypervalent iodine reagents. nih.gov The process involves the simultaneous addition of a nitrogen nucleophile and a fluorine atom across a double bond within the same molecule, leading to the formation of the heterocyclic ring.
Multi-Component Condensation Reactions Involving 4-Piperidone (B1582916) Intermediates
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. nih.govnih.govwikipedia.org Several MCRs have been developed for the synthesis of substituted 4-piperidones. nih.govwikipedia.org For instance, the Petrenko-Kritschenko piperidone synthesis involves the condensation of an aldehyde, a β-keto-ester derivative, and ammonia (B1221849) or a primary amine to form the 4-piperidone ring. wikipedia.org While not directly producing fluorinated piperidinones, these methods can generate key 4-piperidone intermediates that can subsequently be fluorinated or can incorporate fluorine-containing building blocks from the outset.
The Mannich reaction is another classic multi-component condensation used to synthesize 2,6-diphenyl-4-piperidone derivatives from an ethyl-methyl ketone, substituted aldehydes, and ammonium (B1175870) acetate. Furthermore, various other multi-component strategies have been employed to generate diverse piperidone-containing scaffolds. nih.govresearchgate.netresearchgate.net
Table 2: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Advantages | Key Challenges |
| Electrophilic Fluorination | Direct introduction of fluorine. | Regioselectivity control in non-symmetrical systems. nih.gov |
| Deoxofluorination | Utilizes readily available alcohol precursors. | Can require extensive prefunctionalization, potential for poor atom economy. nih.gov |
| Palladium-Catalyzed [4+2] Annulation | Highly modular, rapid core construction. nih.gov | Requires specific catalyst and ligand systems. |
| Intramolecular Aminofluorination | Forms the ring and introduces fluorine simultaneously. | May require specific catalysts or reagents. nih.gov |
| Multi-Component Condensation | High efficiency, builds molecular complexity quickly. nih.gov | May require subsequent fluorination step if not using fluorinated starting materials. |
Photochemical Intramolecular Cycloaddition Reactions for Piperidinone Derivatives
Photochemical reactions offer a powerful and versatile approach for constructing complex polycyclic scaffolds, including those containing piperidinone rings. nih.gov While direct photochemical [4+2] cycloadditions remain a challenge, innovative methods are emerging. nih.gov For instance, the rapid assembly of an iboga-type scaffold, which contains a piperidinone-like isoquinuclidine core, has been achieved through a photochemical intramolecular Diels-Alder reaction. nih.gov This was accomplished using a dehydrosecodine-type intermediate containing vinyl indole (B1671886) and dihydropyridine (B1217469) (DHP) subunits. nih.gov
A key aspect of this methodology is the site-selective activation of the DHP moiety by direct UV-LED irradiation, which proceeds without the need for external photocatalysts or photosensitizers. nih.gov This photoactivation generates short-lived biradical species, leading to a stepwise carbon-carbon bond formation. nih.gov By strategically modifying the spatial arrangement of the reacting groups, this photochemical approach can be adapted to facilitate both [4+2] and [2+2] cycloadditions, enabling the synthesis of architecturally diverse and complex multicyclic structures. nih.gov
Another relevant photochemical strategy involves the conversion of a cytidine (B196190) derivative to a thymidine (B127349) analog via a [2+2]-cycloaddition. rsc.org This process utilizes a triplet sensitizer, thioxanthone, to initiate an intramolecular reaction upon irradiation at approximately 350 nm, a wavelength compatible with DNA. rsc.org While not directly producing a piperidinone, this method highlights the potential of photochemical cycloadditions in complex molecule synthesis.
Reductive Approaches for Synthesizing Fluorinated Piperidinones
Reductive methods, particularly the hydrogenation of fluorinated pyridine (B92270) precursors, represent a significant and widely explored avenue for the synthesis of fluorinated piperidines and, by extension, piperidinones. nih.govnih.govspringernature.com
The direct hydrogenation of readily available fluorinated pyridines is a conceptually straightforward and atom-economical approach to obtaining fluorinated piperidines. nih.gov However, this method is often complicated by a competing hydrodefluorination side reaction, which leads to the formation of non-fluorinated piperidines. nih.gov
To overcome this challenge, a robust and simple method utilizing a heterogeneous palladium catalyst (Pd(OH)₂ on carbon) in the presence of aqueous HCl in methanol (B129727) has been developed. nih.gov This system allows for the chemoselective reduction of fluoropyridines while tolerating other aromatic systems. nih.gov The reaction proceeds with high diastereoselectivity, yielding cis-fluorinated piperidines. nih.gov The use of protecting groups, such as benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc), is often employed to facilitate the isolation of the volatile piperidine products. nih.gov
Table 1: Direct Hydrogenation of Fluorinated Pyridines
| Starting Material | Catalyst | Conditions | Product | Yield | Diastereoselectivity |
|---|---|---|---|---|---|
| 3-Fluoropyridine | Pd(OH)₂/C | H₂, aq. HCl, MeOH | Cbz-3-fluoropiperidine | High | High (cis) |
This table is a representation of typical results and may not reflect specific optimized conditions.
A significant advancement in the synthesis of all-cis-(multi)fluorinated piperidines is the development of a one-pot dearomatization-hydrogenation (DAH) process. nih.govspringernature.comnih.gov This strategy circumvents the issues associated with direct hydrogenation by employing a two-step sequence within the same reaction vessel. eurekalert.orgsciencedaily.com
The first step involves the dearomatization of the fluorinated pyridine using a rhodium-carbene catalyst and a boron-containing reagent like pinacol (B44631) borane (B79455) (HBpin). springernature.comnih.gov This is followed by the hydrogenation of the resulting intermediate to afford the fully saturated, all-cis-fluorinated piperidine. nih.govspringernature.com This method provides highly diastereoselective access to a wide range of substituted (multi)fluorinated piperidines. nih.govnih.gov A key advantage of this approach is its ability to produce complex three-dimensional structures from flat, aromatic starting materials. eurekalert.orgsciencedaily.com
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines. While direct asymmetric hydrogenation of fluoropyridines remains challenging due to potential hydrodefluorination, the hydrogenation of partially saturated precursors like enamides and tetrahydropyridinium salts offers a viable alternative. dicp.ac.cn
The asymmetric hydrogenation of enamides, catalyzed by rhodium complexes with chiral bisphospholane ligands, has been shown to be highly enantioselective. organic-chemistry.org These catalysts can be effective even in aqueous media. organic-chemistry.org Another approach involves a dual chiral-achiral acid system for the enantioselective hydrogenation of enamides, which allows for low catalyst loadings. organic-chemistry.org
The reduction of pyridinium (B92312) salts represents another important strategy. dicp.ac.cnliverpool.ac.uk Quaternization of the pyridine nitrogen increases its susceptibility to reduction. dicp.ac.cn Iridium catalysts bearing P,N ligands have been successfully employed for the enantioselective hydrogenation of α-heteroaryl-N-benzylpyridinium salts, yielding a variety of 2-(hetero)arylpiperidines with high enantioselectivity. acs.org
Asymmetric Synthesis of Chiral 3,5-Difluoro-4-Piperidinones and Derivatives
The creation of chiral fluorinated piperidinones is of significant interest for the development of new pharmaceuticals. This often involves the use of chiral catalysts to control the stereochemical outcome of the reaction.
A variety of transition metal catalysts have been employed in the asymmetric synthesis of chiral piperidines and their derivatives. Rhodium-catalyzed reductive transamination of pyridinium salts offers a rapid method for preparing a range of chiral piperidines, including fluorinated analogs, with excellent diastereo- and enantioselectivities. dicp.ac.cnliverpool.ac.ukresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. dicp.ac.cnliverpool.ac.ukresearchgate.net
Ruthenium-carbene complexes have been a focus for the asymmetric hydrogenation of (hetero)arenes to produce saturated heterocycles in a highly stereoselective manner. springernature.com While direct application to fluoropyridines can be problematic, these catalysts are central to the development of more advanced strategies. springernature.com
Iridium catalysts have also proven effective. For instance, an iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts provides access to cis-configurated hydroxypiperidine esters with excellent yield, enantioselectivity, and diastereoselectivity. rsc.org Furthermore, iridium catalysts with P,N ligands have been used for the enantioselective hydrogenation of α-aryl and α-heteroaryl substituted N-benzylpyridinium salts. acs.org
While not explicitly detailed for 3,5-difluoro-4-piperidinone in the provided context, the principles of these catalytic systems are applicable. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a partially reduced pyridine derivative has been used to create enantioenriched 3-substituted piperidines. nih.gov This highlights the potential for developing catalytic enantioselective methods for more complex substitution patterns, including those found in 3,5-difluoro-4-piperidinone.
Table 2: Chiral Catalysts in the Synthesis of Piperidine Derivatives
| Catalyst Type | Reaction Type | Substrate | Key Features |
|---|---|---|---|
| Rhodium-carbene | Dearomatization-Hydrogenation | Fluoropyridines | Highly diastereoselective for cis-products. nih.govspringernature.com |
| Rhodium-bisphospholane | Asymmetric Hydrogenation | Enamides | High enantioselectivity. organic-chemistry.org |
| Rhodium-Cp*Cl₂₂ | Reductive Transamination | Pyridinium Salts | Excellent diastereo- and enantioselectivity for fluorinated piperidines. dicp.ac.cnliverpool.ac.ukresearchgate.net |
| Iridium-P,N ligand | Asymmetric Hydrogenation | Pyridinium Salts | High enantioselectivity for 2-arylpiperidines. acs.org |
This table summarizes the application of different chiral catalysts in the synthesis of piperidine derivatives.
Chiral Auxiliary-Based Synthetic Strategies
The asymmetric synthesis of highly functionalized piperidines often relies on the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the formation of a new stereocenter, after which it can be cleaved and recycled. wikipedia.org
A prominent and widely adopted class of chiral auxiliaries are the oxazolidinones, popularized by David A. Evans. wikipedia.orgnih.gov In a typical application relevant to the 3,5-difluoro-4-piperidinone scaffold, an achiral precursor would first be acylated with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. wikipedia.orgsantiago-lab.com The resulting N-acyl imide can be selectively deprotonated to form a (Z)-enolate. wikipedia.org The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, thus enabling highly diastereoselective alkylation or aldol (B89426) reactions. wikipedia.orgnih.gov This strategy could be employed to set the stereocenters at the C-3 and C-5 positions prior to cyclization or to functionalize a pre-formed piperidinone ring. After the desired stereocenters are established, the auxiliary can be removed through methods like hydrolytic or reductive cleavage. santiago-lab.com For instance, treatment with alkaline hydrogen peroxide can selectively cleave the exocyclic imide carbonyl to yield the corresponding carboxylic acid. williams.edu
While direct examples for 3,5-difluoro-4-piperidinone are specific, the principles established with Evans oxazolidinones and other auxiliaries, like pseudoephenamine, provide a robust and versatile toolkit for the asymmetric synthesis of such complex fluorinated heterocycles. wikipedia.orgnih.gov
Table 1: Common Chiral Auxiliaries and Cleavage Methods
| Chiral Auxiliary | Typical Application | Common Cleavage Reagents | Resulting Functional Group |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | LiOH/H₂O₂ | Carboxylic Acid |
| LiBH₄ | Alcohol | ||
| Me₂AlN(OMe)Me | Weinreb Amide | ||
| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylations | H₂SO₄ (acidic hydrolysis) | Carboxylic Acid |
| LiAlH₄ or LiBH₄ (reduction) | Alcohol |
Dynamic Kinetic Asymmetric Transformations
Dynamic kinetic resolution (DKR) is a powerful strategy that enables the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, continuous racemization of the starting material with a highly enantioselective reaction, where one enantiomer reacts significantly faster than the other. wikipedia.orgprinceton.edu
A notable application of this principle to a related scaffold was demonstrated in the synthesis of a smoothened (SMO) receptor inhibitor. nih.govacs.org Researchers at Pfizer developed a process featuring an enzymatic transamination with a concurrent DKR of a 4-piperidone derivative. nih.govacs.org In this key step, the starting piperidone, which could racemize under the reaction conditions, was subjected to a transaminase enzyme. The enzyme selectively converted one of the rapidly interconverting enantiomers into the desired amine product with high diastereoselectivity and enantiomeric excess (>10:1 dr, >99% ee). nih.govacs.org This chemoenzymatic approach is highly efficient as it establishes two stereocenters in a single step. nih.gov
This strategy is particularly relevant for the 3,5-difluoro-4-piperidinone scaffold. The presence of acidic protons alpha to the ketone and the nitrogen atom could facilitate racemization under specific pH conditions. By coupling this in situ racemization with a stereoselective enzyme, such as a ketoreductase or transaminase, it is possible to synthesize chiral fluorinated amino-alcohols or diamines derived from the piperidinone core with high stereocontrol. nih.govacs.org The success of this method relies on finding a suitable catalyst (enzymatic or chemical) that can selectively react with one enantiomer at a rate faster than racemization. princeton.edu
Exocyclic Chirality Induced Cyclization Reactions
In this approach, a stereocenter located on a side chain (exocyclic) of an acyclic precursor directs the stereochemical outcome of the ring-closing reaction to form the piperidinone. This strategy is particularly effective in aza-Michael or Michael-type addition cyclizations. nih.govntu.edu.sg
For the synthesis of a fluorinated piperidinone, a suitable acyclic precursor would be prepared containing a chiral amine or alcohol group. For instance, an intramolecular aza-Michael reaction can be used to form the piperidine ring. ntu.edu.sgresearchgate.net The chiral center, already present on the nitrogen-containing side chain, influences the facial selectivity of the cyclization onto an α,β-unsaturated system, thereby controlling the stereochemistry of the newly formed ring centers. ntu.edu.sg Squaramide-based organocatalysts have been shown to be effective in promoting such enantioselective aza-Michael/Michael cyclization cascades to produce spiro-oxindole piperidinone derivatives with excellent yields and stereoselectivities. nih.govresearchgate.net
Another example involves the use of chiral auxiliaries that are removed after cyclization. The removal of a chiral auxiliary from a more complex precursor can trigger a tandem endo-aza-Michael addition and a second cyclization, leading to diastereoisomeric quinolizidinone products. ntu.edu.sg The stereochemistry of the final product is dictated by the initial chiral auxiliary. These methods highlight how chirality originating outside the forming ring can be strategically employed to construct complex, stereodefined piperidinone frameworks.
Functionalization and Derivatization Strategies for the 3,5-Difluoro-4-Piperidinone Scaffold
N-Substitution Reactions (e.g., Acylation, Arylsulfonation)
The nitrogen atom of the piperidinone ring is a common site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the compound's biological activity and physicochemical properties. Standard reactions such as acylation and sulfonylation are readily applicable to this scaffold.
N-Acylation: This reaction involves treating the piperidinone with an acylating agent, such as an acyl chloride or acetic anhydride, often in the presence of a base. cyberleninka.ru For example, reacting a piperidinone with acryloyl chloride can produce the corresponding N-acryloyl derivative. nih.gov This transformation is valuable for creating analogues with altered properties or for introducing reactive handles for further conjugation. nih.gov
These N-substitution reactions are generally high-yielding and tolerant of various functional groups, making them crucial tools in the diversification of the 3,5-difluoro-4-piperidinone library.
Table 2: Representative N-Substitution Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Acylation | Acetic Anhydride | N-Acetyl-piperidinone |
| N-Acylation | Acryloyl Chloride | N-Acryloyl-piperidinone |
| N-Arylsulfonation | p-Toluenesulfonyl Chloride | N-Tosyl-piperidinone |
Transformations of the Ketone Functionality
The ketone at the C-4 position is a versatile functional handle for a wide array of chemical transformations, enabling significant structural diversification.
Stereoselective Reduction: The ketone can be reduced to a secondary alcohol, creating a new stereocenter. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent. For example, reduction of 3-substituted 4-piperidinones with L-Selectride typically affords cis-3,4-disubstituted piperidines with high diastereoselectivity (>99:1), while reduction with an aluminum-based reagent like Al-isopropoxydiisobutylalane can favor the trans product. nih.gov Similarly, the use of bulky reducing agents like K-Selectride often leads to axial attack, producing the equatorial alcohol, whereas smaller hydrides may favor equatorial attack to yield the axial alcohol. acs.org
Olefin-Forming Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful methods for converting the ketone into an exocyclic double bond. cdnsciencepub.comnih.gov Reacting the 3,5-difluoro-4-piperidinone with a triphenyl phosphonium (B103445) ylide (Wittig reagent) would replace the C=O bond with a C=C bond, allowing for the introduction of various alkylidene substituents. cdnsciencepub.comnii.ac.jp This has been demonstrated on various 4-piperidone derivatives to synthesize compounds like 2-(4-piperidylidene)methylindoles. cdnsciencepub.com
These transformations significantly expand the chemical space accessible from the 3,5-difluoro-4-piperidinone core, providing routes to a diverse range of analogues such as amino-alcohols and compounds with exocyclic functional groups.
Table 3: Common Compound Names
| Compound Name |
|---|
| 3,5-Difluoro-4-Piperidinone |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |
| Acetic Anhydride |
| Acryloyl Chloride |
| L-Selectride |
| K-Selectride |
| Al-isopropoxydiisobutylalane |
| Triphenyl Phosphonium Ylide |
| p-Toluenesulfonyl Chloride |
| N-Acryloyl-piperidinone |
| N-Tosyl-piperidinone |
| cis-3,4-disubstituted piperidine |
| trans-3,4-disubstituted piperidine |
Advanced Spectroscopic Analysis of 3,5-difluoro-4-piperidinone Eludes Public Domain Data
A comprehensive search for advanced spectroscopic data on the chemical compound 4-Piperidinone, 3,5-difluoro-, also known as 3,5-difluoropiperidin-4-one, has yielded no specific experimental results in the public domain. Detailed information regarding its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics, crucial for its complete structural and conformational elucidation, appears to be absent from readily accessible scientific literature and chemical databases.
The inquiry sought to build a detailed profile of the compound, focusing on its specific spectroscopic signatures. This would include ¹H NMR to map its proton environment, ¹³C NMR for carbon skeleton analysis, and ¹⁹F NMR to understand the impact and environment of the fluorine substituents. Furthermore, two-dimensional NMR techniques such as COSY, HMQC/HSQC, and NOESY are instrumental in establishing connectivity and spatial relationships between atoms, while High-Resolution Mass Spectrometry (HRMS) is essential for confirming the exact molecular weight and elemental composition, as well as studying its fragmentation patterns.
Despite extensive searches for synthesis procedures and characterization data, which typically include such spectroscopic information, no publications containing the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, or HRMS data for the parent compound "4-Piperidinone, 3,5-difluoro-" could be located.
While general principles of NMR and MS can be applied to predict the expected spectral features of this molecule, the absence of concrete experimental data prevents a scientifically rigorous and accurate discussion as per the requested detailed outline. For instance, in ¹H NMR, one would anticipate complex splitting patterns for the protons on the piperidone ring due to coupling with adjacent protons and the two fluorine atoms. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atoms and the carbonyl group. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the carbons bearing fluorine atoms, with characteristic carbon-fluorine coupling constants. The ¹⁹F NMR would be particularly informative about the stereochemical arrangement of the fluorine atoms, as their chemical equivalence or non-equivalence would depend on the ring conformation.
Two-dimensional NMR techniques would be vital in definitively assigning these signals. For example, COSY would reveal proton-proton couplings, while HSQC would correlate proton signals with their directly attached carbon atoms. NOESY experiments could provide insights into the through-space proximity of protons, helping to determine the preferred chair conformation of the piperidine ring and the axial or equatorial orientation of the substituents.
In mass spectrometry, HRMS would provide the high-accuracy mass of the molecular ion, confirming its elemental formula (C₅H₇F₂NO). The fragmentation analysis would likely show characteristic losses, such as the loss of CO, HF, or small alkyl fragments, providing further structural clues.
However, without access to actual experimental spectra, any detailed analysis remains speculative. The required data may exist within proprietary chemical libraries or in specialized, non-indexed scientific literature. Therefore, a definitive and detailed spectroscopic characterization of 4-Piperidinone, 3,5-difluoro- cannot be provided at this time based on publicly available information.
Advanced Spectroscopic Characterization Methodologies
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. For 4-Piperidinone, 3,5-difluoro-, the IR spectrum is expected to exhibit distinct absorption bands corresponding to its key structural features: the carbonyl group (C=O), the secondary amine (N-H), and the carbon-fluorine (C-F) bonds.
The most prominent feature in the IR spectrum of a 4-piperidinone derivative is the strong absorption band corresponding to the C=O stretching vibration. For analogous 4-piperidone (B1582916) compounds, this peak typically appears in the region of 1700-1750 cm⁻¹ chemicalbook.com. The exact position of this band can be influenced by factors such as ring strain and the electronic effects of adjacent substituents. The presence of two electron-withdrawing fluorine atoms at the C-3 and C-5 positions would be expected to cause a slight shift in the C=O stretching frequency.
The N-H stretching vibration of the secondary amine in the piperidine (B6355638) ring is another key diagnostic peak. This absorption is typically observed as a single, medium-intensity band in the range of 3300-3500 cm⁻¹ for secondary amines sigmaaldrich.com. In the solid state, hydrogen bonding can broaden this peak and shift it to a lower wavenumber.
The C-F stretching vibrations are expected to appear in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. Due to the presence of two fluorine atoms, strong and complex absorption patterns are anticipated in this region. The precise location and intensity of these bands are sensitive to the specific conformation and electronic environment of the C-F bonds within the molecule.
Table 1: Expected Infrared Absorption Bands for 4-Piperidinone, 3,5-difluoro-
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300 - 3500 | Medium | May be broadened by hydrogen bonding. |
| C=O Stretch | 1700 - 1750 | Strong | Position influenced by fluorine substitution. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Weak | |
| C-F Stretch | 1000 - 1400 | Strong | Likely to be complex due to two fluorine atoms. |
X-ray Crystallography for Definitive Solid-State Structural Determination
A crystallographic study would provide precise measurements of the C-F, C=O, N-H, and C-C bond lengths and angles. These data would reveal any distortions in the piperidine ring caused by the presence of the fluorine substituents. Furthermore, the analysis of the crystal packing would elucidate the nature and extent of intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which play a crucial role in the stability of the crystal lattice.
Although a specific crystal structure for 4-Piperidinone, 3,5-difluoro- is not publicly documented, data from related structures, such as other halogenated or substituted piperidinones, would serve as a valuable reference for predicting its structural parameters. The determination of the crystal structure of 4-Piperidinone, 3,5-difluoro- remains a key area for future research to fully understand its chemical and physical properties.
Conformational Analysis and Stereochemical Properties
Conformational Preferences of the 3,5-Difluoropiperidinone Ring System in Solution and Solid State
The conformational landscape of the 3,5-difluoropiperidinone ring is primarily dictated by the preference for a chair conformation, which minimizes torsional strain. However, the orientation of the fluorine substituents (axial vs. equatorial) is a subject of significant scientific interest. In the closely related cis-3,5-difluoropiperidine system, extensive computational and NMR spectroscopic studies have revealed a strong and unusual preference for a chair conformation where both fluorine atoms occupy axial positions. researchgate.netresearchgate.net This diaxial preference is counterintuitive based on simple steric considerations but is rationalized by stabilizing electronic interactions.
Both experimental and computational analyses of N-protected cis-3,5-difluoropiperidine derivatives have consistently shown that the conformer with two axial fluorine atoms is favored. researchgate.net The stability of this diaxial conformer is further enhanced by increasing solvent polarity. This phenomenon is attributed to the larger dipole moment of the diaxial conformer, which is better stabilized by polar solvents compared to the diequatorial form. researchgate.net
While direct experimental studies on the solid-state or solution conformation of 3,5-difluoro-4-piperidinone are not extensively documented, inferences can be drawn from these related systems. The presence of the sp²-hybridized carbonyl group at C-4 flattens the ring in that position and introduces a significant dipole moment. This will inevitably alter the balance of forces governing the conformational equilibrium. The chair conformation is still expected to be the most stable. However, the energetic preference for diaxial versus diequatorial fluorine substitution may be modulated by dipole-dipole interactions between the C-F bonds and the C=O bond. Conformational analysis of other 2-aryl-4-piperidones has shown that the C4-keto group can shift conformational equilibria, for instance, favoring an axial orientation for a substituent that would otherwise be equatorial. clockss.org
Table 1: Calculated Gibbs Free Energy Differences (ΔG) for Diaxial vs. Diequatorial Conformers of N-Substituted cis-3,5-Difluoropiperidine in Various Solvents
This table illustrates the solvent-dependent stability of the diaxial conformer in a model system, which provides context for the potential behavior of the 3,5-difluoro-4-piperidinone ring.
| N-Substituent | Solvent | ΔG (axial - equatorial) (kcal/mol) | Favored Conformer | Reference |
| H | Benzene | +0.2 | Axial | researchgate.net |
| H | Chloroform | +0.5 | Axial | researchgate.net |
| H | Dichloromethane (B109758) | +0.6 | Axial | researchgate.net |
| H | DMSO | +0.8 | Axial | researchgate.net |
| H | Water | +0.8 | Axial | researchgate.net |
| TFA | Chloroform | +0.3 | Axial | researchgate.net |
| HCl | Water | +1.8 | Axial | researchgate.net |
Note: Positive ΔG values indicate that the axial conformer is more stable than the equatorial conformer.
Influence of Vicinal and Distal Fluorine Atoms on Piperidinone Ring Conformation
The conformational behavior of the 3,5-difluoropiperidinone ring is governed by a delicate interplay of several factors originating from the fluorine substituents. These include electrostatic interactions, hyperconjugation, and steric effects. researchgate.netresearchgate.net
Hyperconjugation : Stabilizing hyperconjugative interactions, specifically the donation of electron density from an anti-periplanar C-H bond into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F), contribute significantly to the stability of the axial C-F bond. researchgate.net This "gauche effect" is a well-established phenomenon in organofluorine chemistry. dtic.mil In the 3,5-diaxial conformation, multiple such interactions can occur, providing substantial stabilization.
Dipole Minimization and Steric Repulsion : While electronic effects often dominate, steric repulsion (1,3-diaxial interactions) and the minimization of dipole-dipole repulsions also play a role. researchgate.net In the cis-3,5-difluoropiperidine system, the stabilizing electronic effects successfully override the destabilizing steric clashes of the diaxial conformer. researchgate.net The introduction of the carbonyl group at the distal C-4 position introduces a new, powerful dipole. The conformational preference will depend on the vector alignment of the two C-F dipoles relative to the C=O dipole to achieve the most stable electrostatic arrangement.
Diastereoselective and Enantioselective Outcomes in Synthetic Transformations
Achieving stereocontrol in the synthesis of highly substituted piperidinones is a key challenge in modern organic chemistry. The synthesis of 3,5-difluoro-4-piperidinone with a defined stereochemistry (diastereoselectivity and enantioselectivity) relies on sophisticated synthetic strategies.
Diastereoselective Syntheses: Diastereoselectivity can often be achieved by the stereoselective hydrogenation of unsaturated precursors. For instance, the hydrogenation of substituted tetrahydropyridinones using catalysts like rhodium(I) has been shown to yield cis-configured 2,4-disubstituted piperidines with high selectivity. nih.gov A similar approach could, in principle, be applied to a 3,5-difluoro-2,3,5,6-tetrahydropyridin-4-one precursor to install the desired relative stereochemistry. Substrate-controlled reductions of the ketone at C-4 could also proceed with high diastereoselectivity, influenced by the preferred conformation of the fluorinated ring.
Enantioselective Syntheses: The enantioselective synthesis of related fluorinated heterocyclic systems has been successfully demonstrated, providing a blueprint for accessing chiral 3,5-difluoro-4-piperidinone. Key strategies include:
Michael Addition Cascades: Isothiourea-catalyzed Michael addition-lactamization cascades have been used to produce highly substituted dihydropyridinones with excellent enantioselectivity (typically >90% ee). nih.gov This type of reaction, using a fluorinated Michael acceptor, could be a viable route.
Intramolecular aza-Michael Reactions: The enantioselective intramolecular aza-Michael reaction, catalyzed by chiral phosphoric acids like TRIP, has been effectively used to synthesize fluorinated indolizidinone derivatives. nih.govnih.gov This methodology, which creates a chiral center via cyclization, is a powerful tool for building enantiomerically enriched N-heterocycles.
[5+1] Annulation: Hydrogen-borrowing [5+1] annulation methods catalyzed by iridium(III) complexes can produce substituted piperidines stereoselectively, demonstrating the potential for advanced catalytic methods in constructing the piperidine (B6355638) core. nih.gov
These examples underscore that while a specific, documented enantioselective synthesis of 3,5-difluoro-4-piperidinone may not be widely available, established organocatalytic and metal-catalyzed methods provide a clear strategic foundation for its potential creation with high levels of stereocontrol. nih.govfigshare.com
Reactivity and Chemical Transformations of 3,5 Difluoro 4 Piperidinone
Reactions Involving the Ketone Moiety (e.g., Reductions, Condensations)
The ketone functionality at the 4-position of the piperidinone ring is a key site for various chemical transformations.
Reductions: The carbonyl group of 4-piperidones can be reduced to the corresponding alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are generally effective for this transformation. For instance, in the synthesis of various piperidines, 4-piperidones are often reduced to 4-hydroxypiperidines as key intermediates. While specific studies on 3,5-difluoro-4-piperidinone are limited, it is anticipated that similar reducing agents would yield 3,5-difluoro-4-hydroxypiperidine. The stereochemical outcome of this reduction would be of interest, with the fluorine atoms potentially influencing the facial selectivity of the hydride attack.
Condensation Reactions: The α-protons adjacent to the carbonyl group in 4-piperidones are acidic and can participate in condensation reactions. A notable example is the Claisen-Schmidt condensation of 4-piperidone (B1582916) with aromatic aldehydes to form 3,5-bis(benzylidene)-4-piperidones. A study on a related compound, 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), reports its synthesis through a condensation reaction, highlighting the reactivity of the α-carbons in the piperidinone ring. nih.gov This suggests that 3,5-difluoro-4-piperidinone could potentially undergo similar condensation reactions, although the electron-withdrawing effect of the fluorine atoms might influence the acidity of the α-protons and the reactivity of the enolate intermediate.
Reactivity at the Fluorinated Carbon Centers
The carbon-fluorine bond is generally strong, making the fluorinated carbon centers relatively inert. However, under specific conditions, these centers can be involved in reactions. The presence of fluorine atoms can significantly influence the acidity of adjacent protons. In the case of 3,5-difluoro-4-piperidinone, the protons at the C3 and C5 positions are expected to be more acidic due to the electron-withdrawing nature of the fluorine atoms. This enhanced acidity could facilitate deprotonation and subsequent reactions, although this area remains largely unexplored for this specific compound.
In a different heterocyclic system, the reaction of 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide with fluoride-containing reagents resulted in the substitution of the nitro groups with fluorine, yielding 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide. mdpi.com While this is a substitution reaction on a different ring system, it demonstrates a method for introducing fluorine. The reverse reaction, the substitution of fluorine in 3,5-difluoro-4-piperidinone, would likely require harsh conditions and has not been reported.
Cross-Coupling Reactions (e.g., Palladium-Catalyzed Heck Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. nih.gov In the context of 4-piperidones, these reactions can be used to introduce aryl or vinyl groups. For instance, the Suzuki cross-coupling reaction has been employed to couple a vinyl triflate derived from a protected 4-piperidone with an arylboronic acid pinacolate ester. rsc.org This reaction proceeds in high yield using a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.org
Selective Cleavage and Deprotection Strategies for Piperidinone Functionality
The use of protecting groups on the nitrogen atom is common in the synthesis of complex piperidine (B6355638) derivatives. The selective removal of these protecting groups is a critical step.
Deprotection of N-Protecting Groups: Common nitrogen protecting groups used for piperidones include benzyl (B1604629) (Bn) and tert-butoxycarbonyl (Boc). The benzyl group can be removed by catalytic hydrogenation. For example, a method for the synthesis of 1-tert-butoxycarbonyl-4-piperidone involves the debenzylation of 1-benzyl-4-piperidone hydrochloride using a catalyst in the presence of concentrated hydrochloric acid. google.com The Boc group is typically cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The synthesis of N-Boc-protected piperidones and their subsequent deprotection are well-established procedures in organic synthesis. researchgate.netresearchgate.net
The selective cleavage of these groups in the presence of the difluorinated piperidinone core would need to be considered, although the C-F bonds are generally stable to these deprotection conditions.
Applications of 3,5 Difluoro 4 Piperidinone As a Versatile Chemical Scaffold in Research
Design and Synthesis of Novel Chemical Probes for Biological Investigations
The inherent reactivity and structural features of the 4-piperidone (B1582916) scaffold make it an attractive starting point for the development of chemical probes. While the direct use of 3,5-difluoro-4-piperidinone as a chemical probe is not extensively documented, its derivatives are synthesized to investigate and perturb specific biological pathways. For instance, fluorinated isothiocyanates have been developed as chemical probes to study cellular protein interactions, and "click" chemistry handles have been incorporated into related structures to allow for conjugation with reporter tags for biological tracing. frontiersin.org
Although specific examples of 3,5-difluoro-4-piperidinone being derivatized into tagged probes for pull-down assays or imaging are not prominent in the researched literature, the compounds synthesized from this scaffold (as detailed in subsequent sections) effectively act as probes to explore complex biological processes like cell signaling cascades and metabolic pathways. frontiersin.orgnih.gov
Scaffold-Based Approaches in Drug Discovery Research
The 3,5-difluoro-4-piperidinone framework serves as a versatile scaffold in drug discovery, enabling the synthesis of large libraries of compounds for screening. The piperidone ring offers multiple points for chemical modification, allowing for the fine-tuning of biological activity and pharmacokinetic properties.
Derivatives built upon the 4-piperidone scaffold have been shown to interact with a range of important biological targets. A notable example is the compound 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD), which targets the Notch signaling pathway, a critical regulator of cell development and cancer progression. Research has demonstrated that DiFiD does not directly inhibit the Notch-1 receptor but rather reduces its activation by decreasing the levels of its ligand, Jagged-1, and two essential components of the γ-secretase enzyme complex, presenilin-1 and nicastrin. nih.gov
In another study, conjugates of 3,5-bis(arylidene)-4-piperidone and sesquiterpene lactones were identified as potential inhibitors of pyruvate (B1213749) kinase M2 (PKM2). nih.gov PKM2 is a key enzyme in the metabolic reprogramming of cancer cells, known as the Warburg effect, and its inhibition represents a promising strategy for cancer therapy. nih.gov The 3,5-bis(ylidene)-4-piperidone scaffold has also been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov
| Compound Class | Biological Target | Mode of Interaction | Therapeutic Area |
|---|---|---|---|
| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Notch Signaling Pathway (γ-secretase complex) | Reduces expression of presenilin-1 and nicastrin, leading to reduced Notch-1 activation. nih.gov | Oncology |
| 3,5-bis(arylidene)-4-piperidone-sesquiterpene lactone conjugates | Pyruvate Kinase M2 (PKM2) | Potential inhibition of the enzyme, disrupting cancer cell glycolysis. nih.gov | Oncology |
| 3,5-bis(ylidene)-4-piperidones | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Enzyme inhibition. nih.gov | Neurodegenerative Disease |
A significant focus of research on 3,5-difluoro-4-piperidinone derivatives has been the elucidation of their effects on cancer cell viability. These compounds have been shown to trigger programmed cell death, or apoptosis, a crucial mechanism for eliminating malignant cells. biorxiv.org The compound DiFiD was found to inhibit the proliferation of various human and mouse pancreatic cancer cells while concurrently increasing the levels of activated caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov
Furthermore, these derivatives can modulate the cell cycle, the series of events that lead to cell division and duplication. DiFiD treatment was shown to cause an arrest of cancer cells in the G2-M phase of the cell cycle. nih.gov This cell cycle arrest was associated with a decrease in the expression of cyclin A1 and cyclin D1 and an upregulation of the cyclin-dependent kinase inhibitor p21WAF1. nih.gov Similarly, other related quaternary ammonium (B1175870) salts derived from the piperidone scaffold have been shown to induce G2/M phase accumulation in oral squamous carcinoma cells. nih.gov
| Compound/Class | Cell Line(s) | Cellular Mechanism | Key Findings |
|---|---|---|---|
| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Human and mouse pancreatic cancer cells | Apoptosis Induction & Cell Cycle Arrest | Increased activated caspase-3; Induced G2-M arrest; Decreased cyclin A1/D1, increased p21WAF1. nih.gov |
| Quaternary ammonium salts of 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes | CEM (Leukemia) | Cell Cycle Arrest | Transient accumulation of cells in the G2/M phase. nih.gov |
| Conjugates of 3,5-bis(arylidene)-4-piperidone and sesquiterpene lactones | Various tumor cell lines | Inhibition of Glycolysis | Demonstrated selective cytotoxicity toward tumor cell lines with glycolysis-inhibiting ability. nih.gov |
The versatile 3,5-difluoro-4-piperidinone scaffold has been instrumental in the development of compounds with promising anticancer and antimicrobial activities in preclinical models.
Anticancer Activity: The anticancer potential of these compounds is the most widely studied application. The derivative DiFiD significantly suppressed the growth of pancreatic cancer tumor xenografts in animal models. nih.gov This in vivo effect was accompanied by a reduction in tumor blood vessels, suggesting an anti-angiogenic effect. nih.gov A wide array of 3,5-bis(arylidene)-4-piperidone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431) cancer. nih.gov Notably, many of these compounds exhibit tumor-selective toxicity, being significantly more potent against cancer cells than non-malignant cells. nih.gov
Antimicrobial Activity: The 4-piperidone scaffold has also been explored for developing antimicrobial agents. A series of 3,5-diarylidene-4-piperidone derivatives were synthesized and evaluated for their activity against several microbial strains. One compound, 3,5-dibenzylidene-1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidin-4-one, showed notable antifungal activity against Aspergillus niger and Aspergillus fumigatus.
| Compound Class | Biological Activity | Examples of Efficacy |
|---|---|---|
| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Anticancer (Pancreatic) | Suppressed tumor growth in xenograft models; reduced angiogenesis. nih.gov |
| 4-piperidone-1-carboxamides | Anticancer (Colon, Breast, Skin) | High potency against HCT116, MCF7, and A431 cell lines. nih.gov |
| 1-[3-{3,5-bis(benzylidene)-4-oxo-1-piperidino}-3-oxopropyl]-4-piperidone oximes | Anticancer (Oral) | Potent, submicromolar cytotoxicity against Ca9-22, HSC-2, and HSC-4 cells with selectivity over non-malignant cells. nih.gov |
| 3,5-diarylidene-4-piperidone derivatives | Antifungal | Activity against Aspergillus niger and Aspergillus fumigatus. |
Role as Key Intermediates for the Synthesis of Complex Organic Molecules
The 4-piperidone nucleus is a valuable building block in organic synthesis. The synthesis of the widely studied 3,5-bis(arylidene)-4-piperidone derivatives typically involves a base-catalyzed Claisen-Schmidt condensation reaction between a 4-piperidone salt and two equivalents of an appropriate aromatic aldehyde. This straightforward reaction allows for the introduction of diverse substituents on the aromatic rings, creating large libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov
Once the core bis(arylidene) scaffold is formed, the nitrogen atom of the piperidone ring provides a handle for further derivatization. For example, it can be acylated or alkylated to introduce new functionalities designed to modulate solubility, cell permeability, or target engagement. nih.gov The 4-piperidone core is also a key intermediate in the synthesis of important pharmaceutical agents like fentanyl, highlighting its robustness and utility in multi-step synthetic sequences.
Utility in Radiotracer Development for Molecular Imaging Research
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers to visualize and quantify biological processes in vivo. Fluorine-18 is a commonly used positron-emitting isotope for this purpose. Fluorinated piperidine (B6355638) scaffolds are of significant interest in the development of PET radiotracers for imaging targets in the central nervous system and other tissues.
Studies have been conducted on various [¹⁸F]-labeled piperidine derivatives for imaging targets such as σ1 receptors and NR2B NMDA receptors. nih.gov For example, [¹⁸F]-labeled 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives have been synthesized and evaluated as potential PET ligands for σ1 receptors. However, the specific use of the 3,5-difluoro-4-piperidinone core structure for the development of PET radiotracers is not well-documented in the available research. While the general class of fluorinated piperidines is valuable in this field, the application of this particular scaffold appears to be a less explored area. nih.gov
Computational Chemistry and Mechanistic Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 3,5-difluoro-4-piperidinone. DFT methods are used to model the electron distribution within a molecule, which in turn governs its chemical properties. researchgate.net
The introduction of fluorine, the most electronegative element, significantly alters the electronic landscape of the piperidinone ring. emerginginvestigators.org DFT calculations can precisely quantify these effects. For instance, studies on related fluorinated piperidines have shown that fluorine substitution leads to a notable polarization of the carbon-fluorine bond, creating a localized region of negative electrostatic potential around the fluorine and a corresponding positive potential on the adjacent carbon. digitellinc.com This polarization can influence the molecule's interaction with biological targets and its reactivity in chemical transformations.
In a study on 3,5-difluoropiperidine (B12995073), DFT calculations (using the M06-2X functional) were instrumental in understanding its conformational preferences. researchgate.netnih.gov The calculations, performed both in the gas phase and in solution, revealed a strong preference for the fluorine atoms to be in an axial position. researchgate.netnih.gov This preference is a result of a complex interplay between electrostatic interactions (charge-dipole) and hyperconjugation. researchgate.netnih.govnih.gov Hyperconjugative interactions, involving the donation of electron density from a C-H or C-C sigma bond to an adjacent empty or partially filled orbital, play a significant role in stabilizing certain conformations. researchgate.net
For 3,5-difluoro-4-piperidinone, DFT calculations would be essential to:
Determine the most stable conformation: By calculating the energies of different chair and boat conformations, the lowest energy (most stable) structure can be identified.
Analyze frontier molecular orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and location of these orbitals indicate where the molecule is most likely to act as a nucleophile or an electrophile.
Generate electrostatic potential (ESP) maps: These maps visualize the charge distribution on the molecular surface, highlighting regions prone to electrostatic interactions, which is critical for understanding potential binding to biological macromolecules. digitellinc.com
Predict spectroscopic properties: Theoretical calculations of NMR chemical shifts and vibrational frequencies can aid in the characterization and structural confirmation of the synthesized compound. researchgate.net
Table 1: Representative Quantum Chemical Calculation Applications for Fluorinated Piperidines
| Computational Method | Application | Key Findings for Analogous Systems | Reference |
| DFT (M06-2X/def2-QZVPP) | Conformational Analysis | Revealed a strong axial preference for fluorine in 3,5-difluoropiperidine, influenced by hyperconjugation and electrostatic interactions. | researchgate.netnih.gov |
| DFT (B3LYP/6-311++G(d,p)) | Electronic Structure & Reactivity | Used to analyze hyperconjugative interactions, charge delocalization (NBO analysis), and global reactivity descriptors in substituted piperidin-4-ones. | researchgate.net |
| Hartree-Fock | Electronic Properties | Investigated the effect of fluorination on the electronic properties and stability of heterocyclic drugs, showing increased stability in fluorinated analogs. | emerginginvestigators.org |
| DFT (PBPPBE/cc-pVTZ) | Electrostatic Potential Mapping | Showed that fluorination significantly alters the electronic properties and potential binding affinities of heterocyclic molecules. | digitellinc.com |
Molecular Dynamics Simulations for Conformational Landscapes and Binding Mode Predictions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. ijpras.com This is particularly important for flexible molecules like piperidinones, which can adopt various conformations.
MD simulations on fluorinated piperidinones would allow researchers to:
Explore the conformational landscape: By simulating the molecule's movement in a solvent (like water) over nanoseconds, MD can reveal the different accessible conformations and the transitions between them. This provides a more realistic picture of the molecule's behavior in a biological environment than static calculations alone.
Predict binding modes to target proteins: If 3,5-difluoro-4-piperidinone is designed as an inhibitor for a specific enzyme, MD simulations can be used to model its interaction with the protein's active site. nih.govnih.gov Starting from a docked pose, the simulation shows how the ligand and protein adapt to each other, providing a more accurate prediction of the binding mode and helping to identify key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net
Calculate binding free energies: Techniques like Free Energy Perturbation (FEP) or Thermodynamic Integration, often used in conjunction with MD simulations, can predict the relative binding affinities of different ligands to a target. drugdesigndata.org This is a powerful tool for prioritizing which designed analogs of 3,5-difluoro-4-piperidinone should be synthesized and tested.
A 2024 study on piperidine-based inhibitors for Alzheimer's disease utilized MD simulations to validate molecular docking results, confirming the stability of the ligand-protein complexes over time. nih.gov
Rational Design of Fluorinated Piperidinone Derivatives via Computational Approaches
Computational chemistry is a cornerstone of rational drug design. openmedicinalchemistryjournal.comresearchgate.net By understanding the structure-activity relationships (SAR), chemists can design new molecules with improved properties. For 3,5-difluoro-4-piperidinone, computational approaches can guide the design of derivatives with enhanced potency, selectivity, or pharmacokinetic properties. mdpi.com
This process often involves:
Identifying a biological target: For instance, a kinase or enzyme implicated in a disease. mdpi.com
Pharmacophore modeling: Based on known active compounds, a pharmacophore model can be created. This model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov
Virtual screening: Large databases of chemical compounds can be computationally screened against the pharmacophore model or docked into the target's binding site to identify potential new hits. openmedicinalchemistryjournal.com
De novo design: Algorithms can design novel molecules from scratch that fit the binding site of the target protein. researchgate.net
Lead optimization: Once a lead compound like 3,5-difluoro-4-piperidinone is identified, computational methods are used to design modifications. For example, DFT calculations could predict how adding a substituent would affect the molecule's electronic properties, while MD simulations could predict if the modification improves binding affinity. mdpi.comresearchgate.net
Studies have shown the successful use of in silico design for various piperidone and pyridone-based agents, leading to the synthesis of compounds with promising biological activities. nih.govnih.govrsc.org The strategic placement of fluorine is a key aspect of this design process, used to block metabolic pathways or to create specific interactions with the target, such as halogen bonds. nih.govmdpi.com
Mechanistic Investigations of Complex Synthetic Transformations
The synthesis of complex molecules like fluorinated piperidinones can involve intricate reaction mechanisms. Computational chemistry provides a way to explore these mechanisms in detail, helping to explain observed outcomes and to optimize reaction conditions.
For example, the synthesis of piperidines can be achieved through various methods, including intramolecular C-H amination or cycloaddition reactions. nih.govresearchgate.net DFT calculations can be employed to:
Map the reaction pathway: The energies of reactants, transition states, intermediates, and products can be calculated to create a complete energy profile of the reaction.
Identify the rate-determining step: The transition state with the highest energy corresponds to the bottleneck of the reaction.
Explain stereoselectivity: By comparing the energies of transition states leading to different stereoisomers, chemists can understand why one product is formed preferentially. For instance, in the synthesis of polysubstituted piperidines via Diels-Alder reactions, computational models can explain why cyclic dienophiles yield endo adducts while acyclic ones give exo adducts. researchgate.net
Investigate the role of catalysts: The interaction of reactants with a metal catalyst can be modeled to understand how the catalyst facilitates the reaction. longdom.org
Mechanistic studies on the copper-catalyzed synthesis of piperidines from N-fluoride amides have used computational methods to support the proposed reaction pathway, involving the generation of copper(II)-fluoride intermediates. nih.gov Similarly, understanding the synthesis of substituted piperidones often requires elucidating complex cyclization cascades, a task where computational investigation is highly valuable. nih.gov
Future Research Directions and Emerging Perspectives
Development of More Efficient, Sustainable, and Scalable Synthetic Routes for 3,5-Difluoro-4-Piperidinone
The future availability of 3,5-difluoro-4-piperidinone for extensive research hinges on the development of practical and robust synthetic methodologies. Current approaches to fluorinated piperidines often involve multi-step sequences that may lack efficiency, sustainability, or scalability.
Future synthetic strategies should prioritize:
Atom Economy: Designing routes that incorporate the maximum number of atoms from the starting materials into the final product.
Catalytic Methods: Employing catalytic systems, such as transition metals or organocatalysts, to reduce the need for stoichiometric reagents and minimize waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials to enhance the sustainability of the synthesis.
One promising avenue is the adaptation of the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov A rhodium-catalyzed process has been shown to be effective for producing all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov The interruption of similar palladium-catalyzed hydrogenations has been observed to yield piperidinones, suggesting a potential route to the target molecule. nih.gov
Table 1: Potential Synthetic Routes for 3,5-Difluoro-4-Piperidinone
| Synthetic Approach | Potential Advantages | Key Challenges |
| Dearomatization-Hydrogenation of 3,5-Difluoropyridine | High diastereoselectivity, potential for one-pot synthesis. nih.gov | Controlling the reaction to yield the piperidinone instead of the fully reduced piperidine (B6355638). nih.gov |
| Oxidative Ring Cleavage and Reductive Amination | Utilizes readily available cyclic precursors. researchgate.net | Requires careful control of reaction conditions to manage unstable intermediates. researchgate.net |
| N-Halosuccinimide-Induced Cyclization | Effective for synthesizing substituted difluoropiperidines. researchgate.net | The starting 2,2-difluoro-4-pentenylamine derivatives may require multi-step synthesis. |
| Direct Fluorination of Piperidinone Scaffolds | Potentially the most direct route. | Challenges with regioselectivity and over-fluorination. |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The presence of two fluorine atoms flanking the carbonyl group in 3,5-difluoro-4-piperidinone is expected to significantly influence its reactivity. The electron-withdrawing nature of the fluorine atoms can impact the enolization of the ketone and the nucleophilicity of the nitrogen atom. Future research should focus on systematically investigating these effects to uncover novel reactivity.
Key areas for exploration include:
Enolate Chemistry: Studying the regioselectivity of enolate formation and its subsequent reactions, such as alkylations and aldol (B89426) additions.
Nucleophilic Additions to the Carbonyl: Investigating the stereochemical outcome of additions of various nucleophiles to the carbonyl group.
Reactions at the Nitrogen: Exploring the impact of the reduced basicity of the nitrogen on N-alkylation, N-arylation, and other functionalization reactions.
The development of new synthetic methods often leads to the discovery of unexpected chemical transformations. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes has been used to synthesize piperidines and could potentially be adapted for fluorinated analogs. nih.gov
Advanced Derivatization of the Fluorinated Piperidinone Scaffold for Enhanced Research Applications
The 3,5-difluoro-4-piperidinone core is a versatile scaffold that can be elaborated into a diverse library of compounds for various research applications. Future efforts in this area should focus on creating derivatives with tailored properties for specific biological targets or material science applications.
Table 2: Potential Derivatizations of 3,5-Difluoro-4-Piperidinone and Their Applications
| Derivatization Site | Potential Modification | Potential Research Application |
| Carbonyl Group | Reduction to hydroxyl, conversion to oxime or hydrazone | Introduction of new functional groups for probing biological interactions. |
| Nitrogen Atom | N-alkylation, N-arylation, N-acylation | Modulation of solubility, lipophilicity, and target engagement. |
| α-Carbons | Alkylation, arylation, introduction of spirocycles | Creation of three-dimensional complexity for enhanced target binding. researchgate.net |
The synthesis of fluorinated derivatives of known drugs, such as methylphenidate and bupivacaine, has demonstrated the value of incorporating fluorinated piperidines into bioactive molecules. acs.org Similarly, derivatives of 3,5-difluoro-4-piperidinone could serve as novel building blocks in drug discovery programs. For example, related 3,5-bis(2,4-difluorobenzylidene)-4-piperidone has shown promise in affecting cancer growth and angiogenesis. nih.gov
Integration with High-Throughput Screening and Artificial Intelligence for Accelerated Discovery of New Chemical Probes
The convergence of automated synthesis, high-throughput screening (HTS), and artificial intelligence (AI) is revolutionizing the discovery of new molecules with desired properties. drugtargetreview.com The 3,5-difluoro-4-piperidinone scaffold is well-suited for these modern discovery workflows.
Future research in this domain should involve:
Combinatorial Library Synthesis: Developing automated methods for the rapid synthesis of a large and diverse library of 3,5-difluoro-4-piperidinone derivatives.
High-Content Screening: Utilizing advanced cell-based imaging and other HTS techniques to screen the library for desired biological activities. nih.govyoutube.com
AI-Driven Design: Employing machine learning algorithms to analyze screening data, predict the properties of new derivatives, and guide the design of subsequent generations of compounds. nih.gov
The integration of these technologies can significantly accelerate the identification of novel chemical probes for studying biological processes and for the development of new therapeutic agents. rfi.ac.uk This approach has the potential to unlock the full therapeutic potential of the 3,5-difluoro-4-piperidinone scaffold in a fraction of the time required by traditional methods.
Q & A
Q. What synthetic methodologies are commonly employed for 3,5-difluoro-4-piperidinone derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step condensation approach is widely used. For example, 4-piperidinone derivatives are synthesized via HCl gas-saturated acetic acid as a catalyst, with equimolar aldehyde and 4-piperidinol hydrochloride reacted at room temperature for 48 hours. Post-synthesis purification involves neutralization with K₂CO₃, extraction with ethyl acetate, and crystallization. Yield optimization (e.g., 74% for trifluoromethyl-substituted derivatives) requires precise control of stoichiometry, reaction time, and acid saturation .
Q. What analytical techniques are critical for characterizing 3,5-difluoro-4-piperidinone derivatives?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., aromatic proton signals at δ 7.6–7.8 ppm for arylidene groups) .
- Mass spectrometry (EI) : For molecular ion validation (e.g., m/z 411 [M⁺] for trifluoromethyl derivatives) .
- Elemental analysis : To verify purity (e.g., C 61.22% vs. theoretical 61.32%) .
- TLC (Rf values) : To monitor reaction progress (e.g., Rf 0.40 in CHCl₃/Et₂O) .
Q. What is the proposed antitumor mechanism of 3,5-difluoro-4-piperidinone derivatives like EF24?
- Methodological Answer : EF24, a curcumin analog, inhibits the MAPK/ERK pathway by suppressing phosphorylated MEK1 and ERK, while activating caspases 3 and 8. Experimental validation involves:
- Western blotting : To assess phosphorylation levels of MEK/ERK .
- Caspase activity assays : Using fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify activation .
- Cell viability assays (e.g., MTT): To measure IC₅₀ values in oral squamous cell carcinoma (OSCC) models .
Advanced Research Questions
Q. How can structural modifications of 3,5-difluoro-4-piperidinone derivatives improve their pharmacokinetic properties and target specificity?
- Methodological Answer :
- Substituent screening : Introduce electron-withdrawing groups (e.g., trifluoromethyl, bromo) to enhance metabolic stability .
- LogP optimization : Adjust lipophilicity via alkyl chain modifications (e.g., propyl vs. isobutyl esters) to improve blood-brain barrier penetration .
- Crystallography : Resolve 3D structures to identify binding pockets (e.g., interactions with MEK1’s ATP-binding domain) .
Q. How should researchers address contradictory data in cytotoxicity studies of 3,5-difluoro-4-piperidinone derivatives across different cell lines?
- Methodological Answer :
- Dose-response normalization : Account for variations in cell line sensitivity (e.g., OSCC vs. breast cancer) by standardizing IC₅₀ calculations .
- Pathway inhibition profiling : Use phospho-kinase arrays to compare MEK/ERK inhibition across models .
- Metabolic stability assays : Evaluate cytochrome P450 interactions to rule out off-target effects .
Q. What strategies mitigate byproduct formation during the synthesis of 3,5-difluoro-4-piperidinone derivatives?
- Methodological Answer :
- Temperature control : Maintain room temperature to prevent over-acidification and side reactions (e.g., dimerization) .
- Catalyst optimization : Replace HCl gas with milder acids (e.g., p-TsOH) for selective condensation .
- Purification protocols : Use gradient recrystallization (e.g., 2-propanol/water) to isolate pure products .
Q. How can computational modeling guide the design of 3,5-difluoro-4-piperidinone derivatives with enhanced bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
